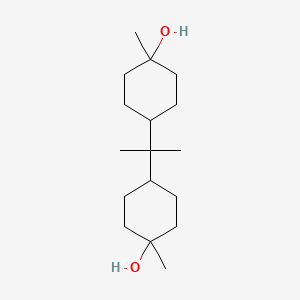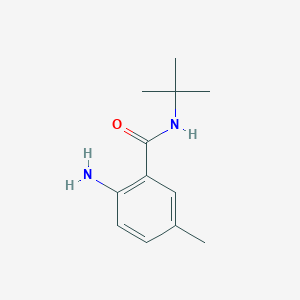![molecular formula C11H14N6 B12611993 2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine CAS No. 893424-17-4](/img/structure/B12611993.png)
2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine is a heterocyclic compound that features a piperidine ring, a triazole ring, and a pyrazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a piperidine derivative, followed by the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The final step often involves the formation of the pyrazine ring through condensation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it might inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine
- (1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime
Comparison: Compared to similar compounds, 2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine is unique due to the presence of the triazole ring, which can confer different biological activities and chemical reactivity. The triazole ring can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable scaffold in drug design and development.
Propriétés
Numéro CAS |
893424-17-4 |
|---|---|
Formule moléculaire |
C11H14N6 |
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrazine |
InChI |
InChI=1S/C11H14N6/c1-3-12-4-2-8(1)10-15-11(17-16-10)9-7-13-5-6-14-9/h5-8,12H,1-4H2,(H,15,16,17) |
Clé InChI |
RYPDFCNGDYJIKS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=NC(=NN2)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
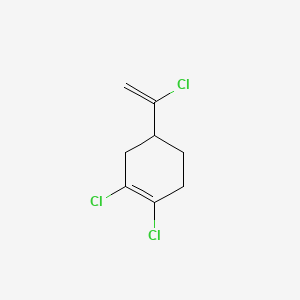
![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
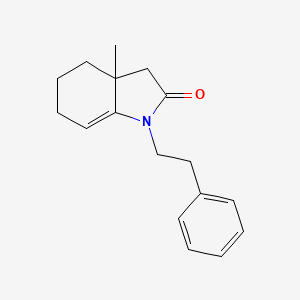
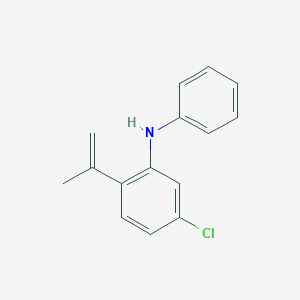
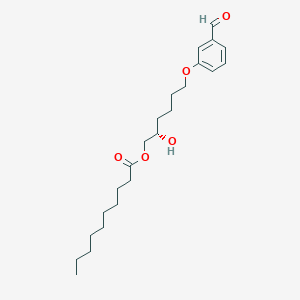
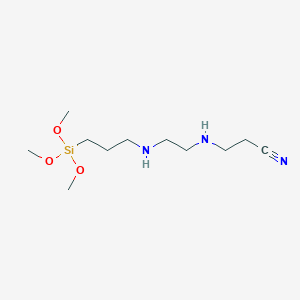

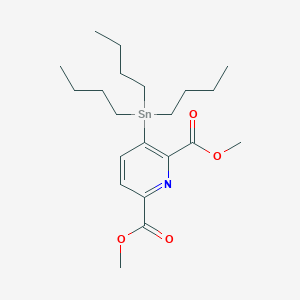

![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)
